molecular formula C29H34N4O4 B3015173 2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide CAS No. 1223769-40-1

2-[3-{4-[2-(cyclohexylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-cyclopentylacetamide

Cat. No.: B3015173
CAS No.: 1223769-40-1
M. Wt: 502.615
InChI Key: UCZCUURFMVONNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The cyclohexylamino group could potentially form hydrogen bonds with other molecules, while the phenyl group could participate in pi-pi stacking interactions. The quinazolinone ring and the acetamide group could also contribute to the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amine group in the cyclohexylamino moiety could potentially be protonated or alkylated, while the carbonyl group in the quinazolinone ring could potentially undergo nucleophilic addition reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis of complex organic molecules that share structural features with the specified compound, focusing on their potential applications in medicinal chemistry and material science. Compounds like cyclohexylamino oxazoline and derivatives have been synthesized for their selectivity towards specific receptors, indicating the importance of structural manipulation in achieving desired biological activities (Wong et al., 2000). Similarly, quinazoline derivatives have been synthesized and evaluated for antimicrobial activities, showcasing the diverse potential of these structures in developing new therapeutic agents (Patel & Shaikh, 2011).

Applications in Drug Development

The structural versatility of quinazolinones and related compounds has been exploited in drug development, particularly in designing inhibitors for enzymes like dihydrofolate reductase (DHFR). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have been synthesized and evaluated as potent and selective inhibitors against DHFR from pathogens and as antitumor agents, indicating the therapeutic potential of these structures (Gangjee et al., 1995).

Antiviral and Antimicrobial Research

Further studies have focused on the antiviral and antimicrobial properties of quinazoline derivatives, demonstrating the broad spectrum of biological activities these compounds can exhibit. For instance, Schiff bases of some 2-phenyl quinazoline-4(3)H-ones have shown significant antiviral activity against a wide range of viruses, highlighting the potential of these molecules in antiviral drug development (Kumar et al., 2010).

Properties

IUPAC Name

N-cyclohexyl-2-[4-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O4/c34-26(30-21-8-2-1-3-9-21)18-20-14-16-23(17-15-20)33-28(36)24-12-6-7-13-25(24)32(29(33)37)19-27(35)31-22-10-4-5-11-22/h6-7,12-17,21-22H,1-5,8-11,18-19H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCUURFMVONNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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